molecular formula C20H25N3O3S B3861697 (2,4-dimethoxyphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone

(2,4-dimethoxyphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone

Cat. No.: B3861697
M. Wt: 387.5 g/mol
InChI Key: HPXIGIQJXXGTEO-UHFFFAOYSA-N
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Description

(2,4-dimethoxyphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone , also known as DMPEA , is a chemical compound belonging to the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. DMPEA is closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

The synthesis of DMPEA involves several steps. One of the earliest methods, reported by Pictet and Finkelstein, starts from vanillin and proceeds through a multi-step sequence . Another shorter synthesis is given by Shulgin and Shulgin . The compound can be obtained through chemical transformations from related precursors.


Molecular Structure Analysis

The molecular formula of DMPEA is C10H15NO2 , with a molar mass of 181.23 g/mol . It is an aromatic ether with methoxy substituents at the 3- and 4-positions of the phenyl ring . The chemical structure of DMPEA is as follows:


Chemical Reactions Analysis

DMPEA has some activity as a monoamine oxidase inhibitor . Its chemical reactivity and behavior in various reactions are areas of ongoing research.

Safety and Hazards

  • Health Effects : Due to its structural similarity to amphetamines, DMPEA may cause sympathomimetic effects (e.g., anxiety, palpitations, insomnia) .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-25-16-6-7-17(18(9-16)26-2)19(24)15-5-4-8-23(13-15)12-14-10-21-20(27-3)22-11-14/h6-7,9-11,15H,4-5,8,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXIGIQJXXGTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=CN=C(N=C3)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,4-dimethoxyphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone

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